Peroxide, bis(pentafluorobenzoyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(pentafluorobenzoyl) is an organic peroxide compound known for its high reactivity and stability. It is primarily used as an initiator in polymerization reactions and as a reagent in organic synthesis. The compound is characterized by the presence of two pentafluorobenzoyl groups attached to a peroxide linkage, making it highly reactive towards various substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peroxide, bis(pentafluorobenzoyl) can be synthesized by treating pentafluorobenzoyl chloride with alkaline hydrogen peroxide. The reaction typically involves the following steps :
- Dissolution of pentafluorobenzoyl chloride in an organic solvent such as dichloromethane.
- Addition of an aqueous solution of hydrogen peroxide and sodium hydroxide to the reaction mixture.
- Stirring the mixture at a controlled temperature to facilitate the formation of the peroxide compound.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of peroxide, bis(pentafluorobenzoyl) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, bis(pentafluorobenzoyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to form pentafluorobenzoic acid and other related compounds.
Substitution: The peroxide linkage can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorinated biphenyls and pentafluorophenyl pentafluorobenzoate.
Reduction: Pentafluorobenzoic acid and related compounds.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Peroxide, bis(pentafluorobenzoyl) has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of peroxide, bis(pentafluorobenzoyl) involves the cleavage of the peroxide bond to form reactive radicals. These radicals can interact with various molecular targets, leading to the oxidation or modification of the target molecules. The specific pathways involved depend on the nature of the substrate and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Cumene hydroperoxide: Employed in the production of phenol and acetone.
Uniqueness
Peroxide, bis(pentafluorobenzoyl) is unique due to its high reactivity and stability, which makes it suitable for a wide range of applications. Its fluorinated structure also imparts unique properties, such as increased resistance to chemical degradation and enhanced oxidative potential .
Eigenschaften
CAS-Nummer |
22236-19-7 |
---|---|
Molekularformel |
C14F10O4 |
Molekulargewicht |
422.13 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14F10O4/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-28-14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI-Schlüssel |
PPVPVKZXQJZBRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.